Methyl 6-chloro-5-methoxy-2-methylnicotinate
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Overview
Description
Methyl 6-chloro-5-methoxy-2-methylnicotinate is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom, a methoxy group, and a methyl ester group on the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-methoxy-2-methylnicotinate typically involves the esterification of 6-chloro-5-methoxy-2-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-methoxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of palladium catalysts.
Major Products
Oxidation: 6-chloro-5-methoxy-2-methylnicotinic acid.
Reduction: 6-chloro-5-methoxy-2-methyl-2-hydroxynicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-5-methoxy-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-methoxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-2-methoxynicotinate: Similar structure but with a different position of the methoxy group.
Methyl 6-chloro-5-cyano-2-methylnicotinate: Contains a cyano group instead of a methoxy group.
Methyl 6-chloro-5-(methoxymethoxy)nicotinate: Contains an additional methoxymethoxy group.
Uniqueness
Methyl 6-chloro-5-methoxy-2-methylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and methyl ester group makes it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 6-chloro-5-methoxy-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-5-6(9(12)14-3)4-7(13-2)8(10)11-5/h4H,1-3H3 |
InChI Key |
FAQCNHQFFIDRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)OC)Cl |
Origin of Product |
United States |
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